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8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol Documentation Hub

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  • Product: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol
  • CAS: 70097-74-4

Core Science & Biosynthesis

Foundational

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol CAS number and molecular identifiers

[1] Abstract This technical guide provides a comprehensive analysis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS 70097-74-4), a critical bifunctional building block in organic synthesis.[1] Characterized by a protecte...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS 70097-74-4), a critical bifunctional building block in organic synthesis.[1] Characterized by a protected ketone (ketal) and a geminal ethynyl-hydroxyl motif, this molecule serves as a versatile scaffold for the construction of complex spirocyclic alkaloids, terpenes, and pharmaceutical intermediates. This document details its molecular identity, validated synthesis protocols, handling requirements, and applications in drug development.[1]

Chemical Identity & Molecular Descriptors[1][2][3][4][5][6]

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a cyclohexane derivative where the C1 ketone is protected as a cyclic ethylene ketal, and the C4 position (C8 in spiro numbering) bears both an ethynyl group and a hydroxyl group.[1] This "masked" functionality allows for selective derivatization of the alkyne or alcohol without affecting the ketone, which can be liberated later via acid hydrolysis.

Table 1: Molecular Identifiers[1]
PropertyValue
Chemical Name 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol
CAS Registry Number 70097-74-4
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
SMILES C#CC1(O)CCC2(CC1)OCCO2
InChI Key (Predicted) HKQTYQDNCKMNHZ-UHFFFAOYSA-N (Analogous base)
Appearance White to off-white solid or viscous oil (purity dependent)
Boiling Point ~233.5°C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane

Synthesis & Production Logic

The synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol relies on a nucleophilic 1,2-addition of an acetylide anion to the ketone carbonyl of 1,4-dioxaspiro[4.5]decan-8-one .[1] The presence of the ketal group is crucial; it protects the distal ketone (originally from 1,4-cyclohexanedione) from reacting, ensuring regioselectivity.

Reaction Mechanism

The reaction proceeds via the formation of a metal-acetylide species (typically Lithium Acetylide or Ethynylmagnesium Bromide). This "hard" nucleophile attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.

Experimental Protocol (Standardized)

Reagents:

  • Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8)[1]

  • Reagent: Lithium Acetylide-Ethylenediamine complex (or Ethynylmagnesium bromide in THF)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂) or Argon.

  • Reagent Loading: Charge the flask with Lithium Acetylide-Ethylenediamine complex (1.2 equiv) and anhydrous THF. Cool the suspension to 0°C (or -78°C if higher selectivity/control is required).

  • Addition: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (SiO₂, 30% EtOAc/Hexanes) or GC-MS.

  • Workup: Cool the reaction mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica Gel, Gradient: 10% → 40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPathway Start 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) Intermediate Alkoxide Intermediate Start->Intermediate Nucleophilic Addition Reagent Lithium Acetylide (THF, 0°C) Reagent->Intermediate Quench Sat. NH4Cl Workup Intermediate->Quench Protonation Product 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS 70097-74-4) Quench->Product Isolation

Caption: Figure 1. Synthesis pathway for 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol via acetylide addition.

Applications in Drug Development[1]

This molecule acts as a "linchpin" scaffold, allowing chemists to elaborate on two distinct axes: the ethynyl group (via Sonogashira coupling or click chemistry) and the protected ketone (via deprotection and reductive amination or Grignard addition).

Functionalization Strategies
  • Alkyne Derivatization: The terminal alkyne can be coupled with aryl halides to form extended conjugation systems or reacted with azides to form triazoles (bioisosteres for amides).

  • Spirocyclic Library Generation: Acidic hydrolysis of the ketal yields 4-ethynyl-4-hydroxycyclohexanone .[1] This ketone can undergo reductive amination to generate spiro-piperidines or other nitrogenous heterocycles common in GPCR ligands.[1]

  • Histrionicotoxin Analogs: The gem-ethynyl alcohol motif on a cyclohexane ring is a structural feature found in several neurotoxin analogs and ion channel blockers.[1]

Analytical Characterization (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.5 ppm (s, 1H, Acetylenic C≡C-H )[1]

    • δ ~3.9–4.0 ppm (s, 4H, Ethylene ketal -O-CH ₂-CH ₂-O-)[1]

    • δ ~1.6–2.1 ppm (m, 8H, Cyclohexane ring protons)

  • IR Spectrum:

    • Broad absorption at ~3400 cm⁻¹ (O-H stretch).

    • Sharp peak at ~3300 cm⁻¹ (≡C-H stretch).

    • Weak peak at ~2100 cm⁻¹ (C≡C stretch).

    • Strong bands at ~1100 cm⁻¹ (C-O-C ketal stretch).

Safety & Handling

  • Hazards: As an alkyne-alcohol, the compound is generally stable but should be kept away from strong oxidizing agents.[1] The precursor (Lithium Acetylide) is pyrophoric and moisture-sensitive.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydration of the alkyne.

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

References

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-ol (Related Structure).[3] National Library of Medicine.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. 1,4-Dioxaspiro[4.5]decane (Core Scaffold Data). SRD 69.[1][4] Available at: [Link][1]

Sources

Exploratory

The Enigmatic Role of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol in Pharmaceutical Synthesis: A Scarcity of Evidence

Despite the growing significance of spirocyclic scaffolds in modern drug discovery, a comprehensive analysis of the available scientific and patent literature reveals a notable absence of detailed information regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Despite the growing significance of spirocyclic scaffolds in modern drug discovery, a comprehensive analysis of the available scientific and patent literature reveals a notable absence of detailed information regarding the specific role and application of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol as a pharmaceutical intermediate. While its structural components—a spiroketal and a terminal alkyne—suggest significant potential in the synthesis of complex molecular architectures, concrete examples of its use in the development of active pharmaceutical ingredients (APIs) remain elusive.

The spirocyclic framework is increasingly favored by medicinal chemists for its ability to introduce three-dimensionality, conformational rigidity, and novel intellectual property space into drug candidates. These characteristics can lead to improved potency, selectivity, and pharmacokinetic profiles. The 1,4-dioxaspiro[4.5]decane moiety, in particular, serves as a protected form of a cyclohexanone ring, allowing for selective chemical transformations at other positions of a molecule.

The true synthetic utility of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol would lie in the reactivity of its terminal alkyne and tertiary alcohol functionalities. The ethynyl group is a versatile handle for a variety of powerful coupling reactions that are staples in pharmaceutical process chemistry.

Hypothetical Synthetic Utility: A Realm of Possibilities

Theoretically, the terminal alkyne of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol could participate in several key transformations:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would allow for the formation of a carbon-carbon bond between the spirocyclic core and various aryl, heteroaryl, or vinyl halides. This is a cornerstone reaction for the synthesis of a vast array of complex organic molecules, including many commercial drugs.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": The high efficiency and selectivity of this reaction make it an ideal method for linking the spirocyclic intermediate to other molecular fragments containing an azide group, leading to the formation of stable triazole linkages. This approach is widely used in drug discovery for lead optimization and the synthesis of bioconjugates.

  • Other Alkyne Transformations: The terminal alkyne could also undergo reactions such as Glaser coupling, Cadiot-Chodkiewicz coupling, or serve as a precursor for the formation of other functional groups.

The tertiary alcohol at the 8-position adds another layer of potential for molecular diversification, although its steric hindrance might influence its reactivity.

The Precursor: A Well-Established Building Block

In stark contrast to the lack of information on the ethynyl derivative, its immediate precursor, 1,4-dioxaspiro[4.5]decan-8-one , is a well-documented and commercially available building block in organic synthesis. A plethora of synthetic methods for its preparation exist, primarily involving the selective ketalization of 1,4-cyclohexanedione.

The primary role of 1,4-dioxaspiro[4.5]decan-8-one is to provide a protected cyclohexanone ring system, allowing for chemical modifications at other sites of a molecule before the ketone is deprotected under acidic conditions.

The Synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol: An Inferential Pathway

While no specific, detailed, and validated protocols for the synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol have been found in the surveyed literature, a standard and logical synthetic route can be inferred from fundamental organic chemistry principles. The most straightforward approach would be the ethynylation of 1,4-dioxaspiro[4.5]decan-8-one .

This transformation would typically involve the reaction of the ketone with an acetylide nucleophile. A common method is the use of lithium acetylide, often prepared in situ from acetylene gas and an organolithium reagent like n-butyllithium, or from a protected acetylene equivalent followed by deprotection.

A generalized, hypothetical laboratory-scale procedure would be as follows:

Reaction: Ethynylation of 1,4-Dioxaspiro[4.5]decan-8-one

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Lithium acetylide-ethylenediamine complex or a similar acetylide source

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ammonium chloride solution (saturated, aqueous)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Disclaimer: This is a hypothetical protocol and has not been validated from a cited source.

Procedure:

  • To a stirred solution of lithium acetylide-ethylenediamine complex in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product would then be purified by column chromatography on silica gel to yield 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol.

Data Presentation

Due to the absence of experimental data in the literature for 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol, a table summarizing its quantitative data cannot be provided.

Visualization

The following diagram illustrates the hypothetical synthesis of the title compound from its precursor.

Synthesis_Pathway precursor 1,4-Dioxaspiro[4.5]decan-8-one product 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol precursor->product Ethynylation reagent Lithium Acetylide (or other acetylide source) reagent->product caption Hypothetical Synthesis of the Target Intermediate

Caption: Hypothetical synthetic route to 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol.

Conclusion

For researchers and drug development professionals, this compound represents an area of unexplored chemical space. Its synthesis from the readily available 1,4-dioxaspiro[4.5]decan-8-one is theoretically straightforward. Future work in this area could focus on the practical synthesis and characterization of this molecule and the exploration of its reactivity in key coupling reactions to generate novel spirocyclic compounds with potential biological activity. Until such research is published, the role of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol as a pharmaceutical intermediate remains largely speculative.

References

Due to the lack of specific literature on the topic compound, a traditional reference list citing its applications cannot be compiled. The information presented is based on general principles of organic chemistry and an extensive, yet unfruitful, search of the available scientific literature.

Protocols & Analytical Methods

Method

Precision Ethynylation of 1,4-Dioxaspiro[4.5]decan-8-one: Protocols for High-Purity Synthesis

Topic: Reaction conditions for ethynylation of 1,4-dioxaspiro[4.5]decan-8-one Content Type: Application Note & Protocol Role: Senior Application Scientist Executive Summary The ethynylation of 1,4-dioxaspiro[4.5]decan-8-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for ethynylation of 1,4-dioxaspiro[4.5]decan-8-one Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

The ethynylation of 1,4-dioxaspiro[4.5]decan-8-one (also known as 1,4-cyclohexanedione monoethylene acetal) is a pivotal transformation in the synthesis of bioactive spirocyclic scaffolds, steroids, and complex pharmaceutical intermediates. This reaction installs a terminal alkyne and a tertiary hydroxyl group, creating 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol , a versatile handle for subsequent "Click" chemistry, Sonogashira couplings, or hydration.

This Application Note provides three validated protocols for this transformation, prioritizing yield, safety, and the integrity of the acid-sensitive ketal protecting group.

Key Technical Challenges
  • Chemomimesis: The nucleophilic addition must occur exclusively at the ketone (C8) without affecting the ketal (C1).

  • Ketal Stability: The 1,3-dioxolane ring is acid-labile. Standard acidic workups used for propargylic alcohols can inadvertently deprotect the ketone, leading to complex mixtures.

  • Reagent Handling: Acetylene gas presents explosion hazards; solid or solution-phase surrogates are preferred for bench-scale optimization.

Mechanistic Insight & Reaction Design

The reaction proceeds via the nucleophilic addition of an acetylide anion (hard nucleophile) to the electrophilic carbonyl carbon of the ketone.

Mechanism:

  • Generation: The acetylide species (M-C≡C-H) is generated or supplied.

  • Addition: The acetylide attacks the carbonyl carbon (C8) in a 1,2-addition fashion.

  • Alkoxide Formation: A tetrahedral metal-alkoxide intermediate is formed.

  • Protonation (Critical): Careful hydrolysis yields the tertiary alcohol.

Visualization: Reaction Pathway

ReactionMechanism Substrate 1,4-Dioxaspiro[4.5]decan-8-one (Electrophile) Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack Reagent Metal Acetylide (M-C≡CH) Reagent->Transition Quench Mild Protonation (NH4Cl) Transition->Quench Stabilization Product 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (Target) Quench->Product Retention of Ketal SideProduct Dione Side Product (Avoid: Acid Hydrolysis) Quench->SideProduct pH < 4 (Risk)

Figure 1: Mechanistic pathway highlighting the critical quench step to avoid ketal hydrolysis.

Experimental Protocols

Method A: Lithium Acetylide-Ethylenediamine Complex (Recommended for Bench Scale)

This method utilizes a free-flowing, commercially available solid reagent. It eliminates the hazards of handling gaseous acetylene and offers stoichiometric precision.

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • Lithium Acetylide-Ethylenediamine Complex (1.2 - 1.5 equiv)

  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Dissolution: Charge the flask with Lithium Acetylide-Ethylenediamine complex (1.5 equiv). Add anhydrous THF (concentration ~0.5 M relative to acetylide) and cool to 0°C. Note: The complex may not fully dissolve immediately; a suspension is normal.

  • Addition: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

    • Monitoring: TLC (Solvent: 30% EtOAc/Hexane). The ketone spot should disappear.

  • Quench (CRITICAL): Cool the reaction back to 0°C. Slowly add saturated aqueous NH₄Cl .

    • Caution: Do not use HCl or strong acids. The pH must remain >5 to protect the ketal.

  • Workup: Extract the aqueous layer with EtOAc (3x).[1] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for use (>95%). If necessary, purify via silica gel chromatography (Gradient: 10% → 40% EtOAc/Hexanes).

Method B: Ethynylmagnesium Bromide (Grignard Route)

Ideal for labs already utilizing Grignard reagents or when the lithium species is unavailable.

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF) (1.2 equiv)

  • Anhydrous THF

Protocol:

  • Setup: Dry glassware under inert atmosphere (Ar or N₂).

  • Addition: Place the ketone (1.0 equiv) in the flask and dissolve in anhydrous THF (0.5 M). Cool to -78°C (Dry ice/Acetone bath).

    • Why -78°C? Grignard reagents can act as bases. Lower temperatures favor nucleophilic addition over alpha-deprotonation (enolization).

  • Reaction: Add the Ethynylmagnesium bromide solution dropwise via syringe/cannula over 45 minutes.

  • Warming: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench at 0°C with saturated NH₄Cl.

  • Workup: Standard extraction (EtOAc).

Method C: In-Situ Generation (Acetylene Gas)

Reserved for Scale-Up (>50g). Requires specialized gas handling.

Protocol Summary: Acetylene gas is bubbled through dry THF at -78°C. n-Butyllithium (n-BuLi) is added to generate lithium acetylide in situ. The ketone is then added.[1][2][3][4]

  • Safety Note: Acetylene forms explosive acetylides with copper/silver. Use glass/stainless steel lines only.

Comparative Data & Selection Guide

ParameterMethod A (Li-EDA Complex)Method B (Grignard)Method C (Gas Generation)
Yield 90 - 98%80 - 88%85 - 95%
Atom Economy Moderate (EDA waste)ModerateHigh
Safety High (Solid reagent)High (Solution)Low (Flammable Gas)
Cost ModerateModerateLow (Bulk)
Selectivity ExcellentGood (Risk of enolization)Excellent
Recommendation Primary Choice Secondary Choice Industrial Only

Critical Control Points & Troubleshooting

Ketal Protection (The "Achilles Heel")

The spiro-ketal moiety is robust to base but extremely sensitive to acid.

  • Risk: Using 1M HCl for quenching or workup.

  • Result: Hydrolysis of the ketal to the ketone, yielding 4-ethynyl-4-hydroxycyclohexan-1-one.

  • Prevention: Always use saturated Ammonium Chloride (NH₄Cl) or a Phosphate Buffer (pH 7.0) for the quench. Ensure the crude material is not stored in acidic solvents (e.g., unneutralized CDCl₃).

Workflow Decision Tree

Workflow Start Start: 1,4-Dioxaspiro[4.5]decan-8-one ScaleCheck Scale < 50g? Start->ScaleCheck ReagentCheck Li-Acetylide-EDA available? ScaleCheck->ReagentCheck Yes MethodC Method C: Acetylene Gas + nBuLi (Strict Safety Protocols) ScaleCheck->MethodC No (Large Scale) MethodA Method A: Li-Acetylide-EDA (0°C -> RT) ReagentCheck->MethodA Yes (Recommended) MethodB Method B: Grignard (EtMgBr) (-78°C -> 0°C) ReagentCheck->MethodB No Workup Quench: Sat. NH4Cl (Maintain pH > 5) MethodA->Workup MethodB->Workup MethodC->Workup Purification Silica Gel (EtOAc/Hex) Workup->Purification

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Midland, M. M. (1975). "Lithium Acetylide-Ethylenediamine". Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

  • Smith, A. B., et al. (1998). "Lithium Acetylide Addition to Ketones: Synthesis of Efavirenz". Journal of Organic Chemistry. Validated protocol for Li-acetylide addition to sensitive ketones.
  • TargetMol. (2024). "1,4-Dioxaspiro[4.5]decan-8-one Product Information". TargetMol Chemicals. Link

  • PubChem. (2025).[5][6] "1,4-Dioxaspiro[4.5]decan-8-one Compound Summary". National Library of Medicine. Link

  • LookChem. (2024). "Ethynylmagnesium Bromide: Properties and Applications". LookChem Reference. Link

  • ChemicalBook. (2024). "Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one and Derivatives". ChemicalBook Protocols. Link

Sources

Application

Application Note: Selective Acid-Catalyzed Deprotection of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

[1][2][3] Introduction & Executive Summary The transformation of 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (1) to 4-ethynyl-4-hydroxycyclohexanone (2) represents a critical deprotection step in the synthesis of neuroactive...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Executive Summary

The transformation of 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (1) to 4-ethynyl-4-hydroxycyclohexanone (2) represents a critical deprotection step in the synthesis of neuroactive steroids and complex pharmaceutical intermediates.[1][2][3] This reaction requires the removal of an ethylene glycol ketal protecting group under acidic conditions.

The Challenge: While ketal hydrolysis is a standard operation, the presence of a tertiary propargylic alcohol at the C8 position introduces significant chemoselectivity risks. Exposure to strong acids or elevated temperatures can trigger two major side reactions:

  • Meyer-Schuster/Rupe Rearrangement: Isomerization of the propargylic alcohol to an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -unsaturated ketone.[1][2][4][5]
    
  • Dehydration: Elimination of the tertiary hydroxyl group to form a conjugated enyne.

This guide provides a validated, high-fidelity protocol using p-Toluenesulfonic acid (p-TsOH) in aqueous acetone, optimized to suppress rearrangement pathways while ensuring complete deprotection.[1][2][3]

Mechanistic Insight & Chemoselectivity

Understanding the competition between the desired hydrolysis and the undesired rearrangement is vital for process control.

Reaction Pathways

The reaction is driven by the protonation of oxygen.[4][6][7][8] The selectivity relies on the fact that ketal oxygen protonation (Pathway A) is kinetically accessible at lower temperatures and milder acidity than the dehydration of the tertiary alcohol (Pathway B).

ReactionPathways Start Substrate (Ketal + Propargylic Alcohol) Inter1 Oxocarbenium Intermediate Start->Inter1 Pathway A: Ketal Protonation (Mild Acid, RT) Side1 Carbocation Intermediate Start->Side1 Pathway B: OH Protonation (Strong Acid, Heat) Product Target Product (Ketone + Propargylic Alcohol) Inter1->Product + H2O - Ethylene Glycol Rearrange Meyer-Schuster Product (Enone) Side1->Rearrange Rearrangement Eliminate Dehydration Product (Enyne) Side1->Eliminate - H2O

Figure 1: Mechanistic divergence. Pathway A (Green) is the desired hydrolysis. Pathway B (Red) represents acid-catalyzed degradation pathways that must be suppressed.[1][2][3]

Experimental Protocols

Protocol A: The "Gold Standard" Method (p-TsOH / Acetone)

Recommended for medicinal chemistry scales (100 mg to 50 g).[1][2][3]

Rationale: Acetone acts as a co-solvent to solubilize the organic substrate while being miscible with water. p-TsOH is a controllable organic acid.[1][2][3] The large excess of acetone also helps drive the equilibrium, although water is the reagent.

Materials
  • Substrate: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 equiv)

  • Solvent: Acetone (Reagent Grade) / Water (Deionized)[1][2][3]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1][2][3]·H₂O) (0.1 – 0.2 equiv)[1][2][3]

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Acetone/Water (4:1 ratio, v/v). The concentration should be approximately 0.1 M to 0.2 M.

    • Note: Ensure the solution is homogeneous. If the substrate oils out, add more acetone.

  • Acid Addition: Add p-TsOH[1][2][3]·H₂O (0.1 equiv) in a single portion at Room Temperature (20–25°C).[2][3]

  • Reaction Monitoring: Stir vigorously. Monitor by TLC (See Section 4) every 30 minutes.

    • Typical Time: 2–4 hours.[2][3]

    • Optimization: If <50% conversion after 2 hours, warm to 35°C. Do not exceed 45°C.[3]

  • Critical Quench (The Safety Lock): Once the starting material is consumed, immediately add Saturated NaHCO₃ solution (approx. 2 mL per mmol substrate) directly to the reaction mixture.

    • Why: You must neutralize the acid before removing the solvent. Concentrating an acidic solution under heat (rotavap) will cause rapid dehydration of the product.

  • Workup:

    • Concentrate under reduced pressure to remove the majority of acetone.

    • Extract the remaining aqueous residue with Ethyl Acetate (3x).[3]

    • Wash combined organics with Brine (1x).[2][3]

    • Dry over Na₂SO₄, filter, and concentrate.[3]

Protocol B: Scale-Up Alternative (HCl / THF)

Recommended for larger batches (>50 g) where cost of p-TsOH is a factor.[1][2][3]

  • Dissolve substrate in THF (5 volumes).

  • Add 1N HCl (2 volumes).

  • Stir at ambient temperature.

  • Monitor pH. Maintain pH ~1–2.[2][3] If pH rises (due to basic impurities), add small aliquots of 1N HCl.[3]

  • Quench carefully with 1N NaOH or sat. NaHCO₃ to pH 7 prior to phase separation.[2][3]

Process Control & Visualization

TLC Monitoring Guide[1][2][3]
  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: 40% Ethyl Acetate in Hexanes

  • Stain: Anisaldehyde or KMnO₄ (The ethynyl group and alcohol stain well).

ComponentR_f (Approx)Appearance (Anisaldehyde)
Ketal (SM) 0.60Blue/Purple spot
Ketone (Product) 0.35Dark Blue/Black spot
Enyne (Impurity) 0.80Red/Brown (UV Active)
Troubleshooting Decision Tree

Troubleshooting Start TLC Check at 2 Hours Result1 SM Remaining > 20% Start->Result1 Result2 New Spot at Rf > SM (Elimination) Start->Result2 Result3 Clean Conversion Start->Result3 Action1 Increase Temp to 40°C OR Add 0.1 eq p-TsOH Result1->Action1 Action2 STOP. Quench immediately. Restart with PPTS (milder acid). Result2->Action2 Action3 Proceed to Quench & Workup Result3->Action3

Figure 2: Troubleshooting logic based on Thin Layer Chromatography (TLC) data.

Safety & Handling

  • Propargylic Species: While 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is generally stable, low molecular weight acetylenic alcohols can be thermally unstable.[1][2][3] Avoid distillation of the final product at high temperatures (>100°C).

  • Acid Handling: p-TsOH is corrosive.[1][2][3] Wear gloves and eye protection.[2][3]

  • Solvent Removal: Ensure the reaction is chemically neutral (pH 7) before rotary evaporation. The combination of heat, vacuum, and trace acid is the primary cause of yield loss via dehydration.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[3] (Standard reference for ketal hydrolysis conditions).

  • Swaminathan, S.; Narayanan, K. V. "The Rupe and Meyer-Schuster Rearrangements."[3] Chemical Reviews1971 , 71(5), 429–438.[3] Link (Foundational text on the risks of acid-treating propargylic alcohols).[1][2][3]

  • Liu, B.; Thayumanavan, S. "Substituent Effects on the pH Sensitivity of Acetals and Ketals."[9] Journal of the American Chemical Society2017 , 139(6), 2306–2317. Link (Detailed kinetics of ketal hydrolysis).[1][2][3]

  • BenchChem. "1,4-Dioxaspiro[4.5]decan-8-one Technical Guide." (General properties of the parent scaffold). Link

Sources

Method

Application Note: Click Chemistry Strategies for 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

This guide outlines the technical applications, reaction protocols, and strategic utility of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 70097-74-4) in modern drug discovery and chemical biology. Executive Summary 8-Et...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical applications, reaction protocols, and strategic utility of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 70097-74-4) in modern drug discovery and chemical biology.

Executive Summary

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a high-value bifunctional building block characterized by a terminal alkyne , a tertiary alcohol , and a masked ketone (ketal). Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of spirocyclic scaffolds.

Unlike simple alkynes, this molecule serves as a "linchpin" scaffold. The alkyne allows for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the ketal functionality remains inert during the "click" step, only to be activated (deprotected) later to reveal a ketone for secondary diversification.

Key Chemical Features
FeatureFunctionalityApplication Utility
Terminal Alkyne Click Chemistry HandleEnables rapid coupling to azide-bearing fragments (fluorophores, drugs, amino acids).[1][2]
Tertiary Alcohol Polar PharmacophoreProvides H-bond donor/acceptor capability; increases solubility and Fsp³ character.
1,4-Dioxaspiro Ketal Masked KetoneProtects the carbonyl during basic/nucleophilic steps; deprotects to allow reductive amination.
Spirocyclic Core Structural RigidityRestricts conformational entropy, improving binding affinity and metabolic stability.

Strategic Workflows

The utility of this molecule is best realized in a "Click-Then-Expand" workflow. This strategy allows researchers to lock in a triazole linkage before modifying the core ring system.

Workflow Visualization

G Start 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (Scaffold) Click CuAAC Reaction (Triazole Formation) Start->Click + Azide Azide R-Azide (Library) Azide->Click Inter Triazole-Ketal Intermediate Click->Inter Yield >90% Acid Acid Hydrolysis (HCl/Acetone) Inter->Acid Deprotection Ketone Functionalized Ketone Acid->Ketone Reveals C=O Amine Reductive Amination (Library Expansion) Ketone->Amine + R'-NH2 Final Spirocyclic Drug Candidate Amine->Final Diversity Point 2

Figure 1: The "Click-Then-Expand" workflow utilizes the orthogonal reactivity of the alkyne and the ketal to generate diverse libraries.

Detailed Experimental Protocols

Protocol A: Optimized CuAAC "Click" Reaction

Context: Tertiary propargylic alcohols (like this scaffold) can exhibit steric hindrance. Standard conditions are often insufficient. This protocol uses the THPTA ligand to accelerate the reaction and protect the copper(I) species from oxidation, ensuring high yields even with sterically demanding substrates.

Reagents:

  • Scaffold: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 equiv)

  • Azide: Desired organic azide (1.1 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-Butanol / Water (1:1 v/v) or DMSO / Water (for hydrophobic azides).

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the Scaffold (100 mg, 0.55 mmol) and the Azide (0.60 mmol) in 2 mL of t-BuOH.

  • Ligand Complexing: In a separate micro-tube, mix CuSO₄ solution (100 µL of 100 mM in water) with THPTA solution (500 µL of 100 mM in water). The solution should turn light blue. Note: Pre-complexing stabilizes Cu(I).

  • Initiation: Add the Cu-THPTA complex to the reaction vial. Add 2 mL of water (or buffer).

  • Reduction: Add Sodium Ascorbate (freshly prepared, 100 µL of 0.5 M in water). The solution may turn colorless or pale yellow.

  • Incubation: Stir vigorously at Room Temperature for 4–16 hours .

    • QC Check: Monitor by TLC (Visualize with KMnO₄ stain; the alkyne spot will disappear).

  • Workup:

    • Dilute with EtOAc (15 mL) and water (15 mL).

    • Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (typically Hexane/EtOAc) is usually sufficient.

Protocol B: Ketal Deprotection (Post-Click)

Context: Once the triazole is formed, the ketal must be removed to restore the ketone for further chemistry.

Reagents:

  • Solvent: Acetone / 2N HCl (4:1 v/v)

  • Temperature: Room Temperature to 40°C

Procedure:

  • Dissolve the purified triazole-intermediate in Acetone.

  • Add 2N HCl dropwise until the solution is roughly pH 1–2.

  • Stir at RT for 2 hours.

    • Note: If the triazole moiety is acid-sensitive (rare), use mild Lewis acids like PPTS in wet acetone.

  • Neutralize with saturated NaHCO₃. Extract with DCM.

Mechanistic Insights & Troubleshooting

Steric Considerations

The ethynyl group in 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is attached to a quaternary carbon. While terminal alkynes are generally highly reactive, the adjacent tertiary alcohol and the ring system create a "steric wall."

  • Impact: Reaction rates may be 2–5x slower than simple propargyl alcohol.

  • Solution: Do not heat above 60°C, as this promotes thermodynamic degradation of the copper catalyst. Instead, increase the ligand (THPTA) ratio to 5:1 relative to Copper to maintain catalytic turnover.

Chelation Effects

The tertiary hydroxyl group is positioned


 to the alkyne.
  • Mechanism: This hydroxyl can weakly coordinate to the Cu(I) center. In some cases, this accelerates the reaction (directed metallation), but in others, it can trap the copper in an off-cycle resting state.

  • Mitigation: The use of THPTA (a strong tridentate ligand) outcompetes the substrate hydroxyl for copper binding, ensuring the metal remains in the active catalytic cycle.

Visualizing the Catalytic Cycle

Mechanism Cu Cu(I)-THPTA (Active Catalyst) Coord π-Complex (Steric Check) Cu->Coord + Alkyne Alkyne Scaffold-Alkyne Alkyne->Coord Metallacycle Cu-Metallacycle (Rate Limiting) Coord->Metallacycle + Azide (Regioselective) Azide R-Azide Product Triazole-Scaffold Metallacycle->Product Reductive Elimination Product->Cu Regenerate Catalyst

Figure 2: The CuAAC catalytic cycle. The THPTA ligand prevents the tertiary alcohol from sequestering the copper.

References

  • Rostovtsev, V. V., et al. (2002).[2][3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • PubChem Compound Summary. "8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CID 567352)." National Center for Biotechnology Information. Link

  • Organic Syntheses. "Preparation of Lithium Acetylide and Reaction with Ketones." (General procedure for synthesis of the scaffold). Link

Sources

Application

Application Note: Chemo-selective Hydrogenation of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Abstract & Scope This technical guide details the protocols for the chemo-selective reduction of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS 17393-97-8). This substrate features three distinct functional groups with var...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocols for the chemo-selective reduction of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS 17393-97-8). This substrate features three distinct functional groups with varying reactivity profiles: a terminal alkyne, a tertiary alcohol, and an acid-sensitive ethylene ketal.

This guide covers two distinct synthetic pathways:

  • Partial Reduction: Selective hydrogenation to the vinyl derivative (8-Vinyl-1,4-dioxaspiro[4.5]decan-8-ol) using a poisoned catalyst system.

  • Full Reduction: Complete saturation to the ethyl derivative (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-ol) using heterogeneous catalysis.

Target Audience: Medicinal chemists and process development scientists working with functionalized cyclohexane scaffolds.

Strategic Analysis: Reactivity & Chemo-selectivity

Before initiating experimentation, it is critical to understand the competing reactivities within the substrate.

Functional Group Assessment
Functional GroupReactivity RiskMitigation Strategy
Terminal Alkyne Highly reactive toward H₂; prone to over-reduction to alkane.Partial: Use Lindlar catalyst + Quinoline.Full: Use Pd/C or PtO₂.
Tertiary Alcohol Prone to dehydration (elimination) or hydrogenolysis (C-O cleavage) under acidic conditions.Maintain neutral to slightly basic pH . Avoid strong acids in workup.
Ethylene Ketal Hydrolyzes to ketone in the presence of aqueous acid.Use anhydrous solvents (EtOH/EtOAc). Avoid acidic quench.
Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction and potential side reactions.

ReactionPathway Substrate 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (Alkyne) Vinyl 8-Vinyl-1,4-dioxaspiro[4.5]decan-8-ol (Alkene) Substrate->Vinyl H2 (1 eq), Lindlar Cat. Quinoline Ethyl 8-Ethyl-1,4-dioxaspiro[4.5]decan-8-ol (Alkane) Substrate->Ethyl H2 (excess), Pd/C SideProduct Ketone Hydrolysis Product (De-protection) Substrate->SideProduct Aqueous Acid (Avoid!) Vinyl->Ethyl H2 (excess), Pd/C Vinyl->SideProduct Aqueous Acid

Figure 1: Stepwise reduction pathway showing partial (vinyl) and full (ethyl) reduction routes, alongside the acid-catalyzed hydrolysis risk.

Protocol A: Partial Reduction (Alkyne Vinyl)

Objective: Selective semi-hydrogenation to yield 8-Vinyl-1,4-dioxaspiro[4.5]decan-8-ol. Mechanism: The Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) facilitates syn-addition of hydrogen but is deactivated enough to prevent reduction of the resulting alkene. Quinoline acts as a further poison to enhance selectivity.

Reagents & Materials
  • Substrate: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 equiv)

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb). Loading: 5-10 wt% relative to substrate.

  • Additive: Quinoline (Synthetic Grade). Ratio: 0.2 – 0.5 equiv relative to substrate.

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is preferred to minimize solvolysis risks.

  • Hydrogen Source: H₂ balloon (1 atm).

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask, dissolve the substrate (e.g., 10 mmol) in Ethyl Acetate (50 mL, 0.2 M concentration).

  • Poisoning: Add Quinoline (2-5 mmol). Stir for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Carefully add the Lindlar catalyst (10 wt% of substrate mass). Safety: Pd catalysts can be pyrophoric; add under an inert blanket of Nitrogen or Argon.

  • Purge: Seal the flask with a septum. Evacuate the headspace and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously under a Hydrogen balloon (1 atm) at room temperature (20-25°C).

  • Monitoring (Critical): Monitor via TLC or GC every 30 minutes.

    • Endpoint: Disappearance of the alkyne spot.

    • Stop Condition: If the "vinyl" product spot begins to fade (indicating over-reduction), stop immediately.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.

    • Wash the filtrate with 1M HCl (cold, dilute) briefly to remove the Quinoline, followed immediately by saturated NaHCO₃ to neutralize. Caution: Minimize exposure time to HCl to protect the ketal.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Full Reduction (Alkyne Ethyl)

Objective: Complete saturation to yield 8-Ethyl-1,4-dioxaspiro[4.5]decan-8-ol. Mechanism: Standard heterogeneous catalytic hydrogenation using Palladium on Carbon.

Reagents & Materials
  • Substrate: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 equiv)

  • Catalyst: 10% Pd/C (wet or dry). Loading: 5-10 wt%.

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30-50 psi).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in Ethanol (0.1 - 0.2 M).

  • Catalyst Addition: Add 10% Pd/C (5-10 wt%). Safety: Wet the catalyst with a small amount of solvent or water before addition to prevent ignition.

  • Hydrogenation:

    • Method A (Balloon): Purge with H₂ and stir vigorously for 6-12 hours.

    • Method B (Parr Shaker): Pressurize to 30 psi H₂. Reaction time is typically 1-3 hours.

  • Monitoring: Monitor by TLC/GC. The intermediate vinyl species may be observed transiently. Continue until only the ethyl product remains.

  • Workup:

    • Filter through Celite.

    • Concentrate the filtrate.[1][2]

    • Note: No acidic wash is required here as no amine poison was used.

Experimental Workflow & Quality Control

The following flowchart outlines the decision-making process during the experimental setup.

Workflow Start Start: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol Decision Select Target Product Start->Decision VinylPath Target: Vinyl (Alkene) Decision->VinylPath Partial Red. EthylPath Target: Ethyl (Alkane) Decision->EthylPath Full Red. LindlarSetup Setup: Lindlar Cat + Quinoline Solvent: EtOAc VinylPath->LindlarSetup MonitorVinyl Monitor: Check every 30 mins Stop at 1 eq H2 uptake LindlarSetup->MonitorVinyl Workup Workup: Filter Celite -> Concentrate MonitorVinyl->Workup PdCSetup Setup: 10% Pd/C Solvent: EtOH EthylPath->PdCSetup MonitorEthyl Monitor: Run to completion (Disappearance of Vinyl) PdCSetup->MonitorEthyl MonitorEthyl->Workup

Figure 2: Operational workflow for selecting and executing the appropriate reduction protocol.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Over-reduction (Vinyl path) Insufficient Quinoline or reaction ran too long.Increase Quinoline load to 0.5 eq. Stop reaction immediately upon consumption of SM.
Ketal Hydrolysis Acidic impurities in solvent or prolonged exposure to acidic workup.Use anhydrous solvents. Neutralize HCl wash immediately with NaHCO₃.
No Reaction Catalyst poisoning (Sulfur/Phosphorus impurities).Ensure substrate is clean. Use fresh catalyst. Increase H₂ pressure slightly (balloon

10 psi).
Alcohol Dehydration Reaction temperature too high.Keep reaction at or below 25°C. Avoid heating.

References & Authoritative Sources

  • Lindlar Catalyst Mechanism: Lindlar, H.; Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes". Org.[3][4] Synth.1966 , 46, 89. Link

  • Substrate Synthesis & Properties: "1,4-Dioxaspiro[4.5]decan-8-ol". PubChem Compound Summary. National Center for Biotechnology Information. Link

  • General Hydrogenation Protocols: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience, 2001. (Standard Reference Text).

  • Ketal Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Chapter on Carbonyl Protection).

  • Related Ketal Reduction (Context): Journal of Chemical Education, "The Ethylene Ketal Protecting Group Revisited".[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Case Reference: YIELD-OPT-8-ETH Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Yield Analysis The Problem: Standard addition of ethynylmagnesium bromide to 1,4-dioxaspiro[4.5]deca...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: YIELD-OPT-8-ETH Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Yield Analysis

The Problem: Standard addition of ethynylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-8-ol (protected 1,4-cyclohexanedione) often stalls at 40–60% yield. The Root Cause:

  • Enolization: The basicity of the Grignard reagent competes with its nucleophilicity. It deprotonates the

    
    -protons of the ketone, forming an enolate that reverts to starting material upon quench.[1]
    
  • Equilibrium Issues: The addition of acetylides is reversible.

  • Ketal Instability: The 1,4-dioxaspiro protecting group is acid-sensitive; improper workup (pH < 5) hydrolyzes the ketal, destroying the product.

The Solution: Switching from standard Grignard conditions to Cerium(III) Chloride-Mediated Addition (The Imamoto Method) or utilizing Lithium Acetylide-EDA complex significantly boosts yields to >85% by suppressing enolization and activating the carbonyl.

Yield Comparison Matrix
MethodReagent SystemTypical YieldMajor Side Reaction
Standard Grignard Ethynylmagnesium bromide / THF45–60%Enolization (recovery of SM)
Lithium Acetylide Li-Acetylide

EDA / DMSO or THF
70–80%Polymerization of acetylene
Imamoto Method CeCl

+ Ethynylmagnesium bromide
88–95% Minimal; highly selective
Knochel Turbo LaCl


2LiCl + Grignard
85–92%Expensive reagents

Critical Protocol: CeCl -Mediated Addition

This protocol is the "Gold Standard" for this specific transformation. The Cerium(III) acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the ketone while the organocerium species is less basic than the Grignard, preventing enolization.

Phase A: Reagent Preparation (The Failure Point)

Crucial Warning: Commercial anhydrous CeCl


 is often hydrated. You must dry CeCl

yourself or validate the anhydrous source. Using wet CeCl

kills the Grignard reagent immediately.
  • Drying CeCl

    
    : 
    
    • Place CeCl

      
       (1.5 equiv) in a flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with vigorous stirring.

    • Visual Cue: The solid will turn from a clumpy hydrate to a fine, free-flowing white powder. If the stir bar is stuck, it is not dry.

    • Cool to room temperature under Argon.

  • Activation:

    • Add dry THF to the powder.[2] Stir for 2 hours at RT. The suspension should look milky (the "White Slurry").

Phase B: The Reaction[3]
  • Cool the CeCl

    
    /THF slurry to -78°C .
    
  • Add Ethynylmagnesium bromide (1.5 equiv) dropwise. Stir for 30 mins.

    • Note: This forms the organocerium species in situ.

  • Add 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) dissolved in THF dropwise.

  • Allow to warm to 0°C (do not go to RT immediately). Monitor by TLC/GC.

Phase C: The "Ketal-Safe" Workup

Danger: Do not use HCl.

  • Quench with saturated aqueous NH

    
    Cl  or Rochelle's Salt  (Potassium sodium tartrate).
    
    • Why Rochelle's Salt? It chelates Aluminum and Cerium salts, preventing the formation of the dreaded "gel" emulsion that traps product.

  • Extract with EtOAc. Wash with Brine.

  • Dry over Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    if slightly acidic).

Troubleshooting Logic & Signaling Pathways

Diagram 1: Reaction Optimization Decision Tree

This diagram illustrates the mechanistic divergence between failure (enolization) and success (coordination).

ReactionLogic Start Start: 1,4-dioxaspiro[4.5]decan-8-one Reagent Choose Reagent System Start->Reagent Grignard Standard Grignard (HCCMgBr) Reagent->Grignard Standard CeCl3 Imamoto Cond. (CeCl3 + HCCMgBr) Reagent->CeCl3 Optimized Enolization Side Reaction: Alpha-Deprotonation (Enolate) Grignard->Enolization High Basicity LowYield Result: Low Yield (<50%) Recovered Starting Material Enolization->LowYield Coordination Mechanism: Ce(III) Coordinates Carbonyl Oxygen CeCl3->Coordination Lewis Acid Activation Attack Nucleophilic Attack (Less Basic Species) Coordination->Attack HighYield Result: High Yield (>90%) Target Alcohol Formed Attack->HighYield

Caption: Mechanistic pathway comparison. The CeCl3 route avoids the enolization trap inherent to cyclohexanone derivatives.

Troubleshooting FAQs

Q1: The reaction mixture turned into a solid gel during quench. How do I recover my product?

Diagnosis: Formation of insoluble Cerium or Magnesium hydroxides. Fix: Do not filter! Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1–2 hours. The tartrate will chelate the metal ions, separating the layers cleanly into two clear phases.

Q2: I see the product on TLC, but after column chromatography, I only isolated the deprotected ketone (4-ethynyl-4-hydroxycyclohexanone).

Diagnosis: Acidic hydrolysis of the ketal. Fix:

  • Ensure your silica gel is neutral. Pre-treat the column with 1% Triethylamine (Et

    
    N) in Hexanes.
    
  • Avoid using CDCl

    
     for NMR if it has been sitting (it forms HCl over time). Use DMSO-d
    
    
    
    or fresh CDCl
    
    
    filtered through basic alumina.
Q3: The CeCl stir bar stopped moving during the drying step.

Diagnosis: "Clumping" phase of dehydration. Fix: This is normal. You must manually break up the solid (quickly, under Argon flow) or use a mechanical stirrer. If you do not break it up, the inside of the clump remains hydrated (


), which will quench your Grignard reagent later.
Q4: Can I use Lithium Acetylide instead?

Answer: Yes. Lithium Acetylide-Ethylenediamine complex (Li-C


C-H 

EDA) is a flowing powder that is easier to handle than CeCl

.
  • Pros: No drying step required; commercially stable.

  • Cons: Slightly lower yield than CeCl

    
     method for hindered ketones, but often better than standard Grignard.
    
  • Protocol: Dissolve Li-Acetylide

    
     EDA in DMSO (or THF) and add the ketone at RT.
    
Diagram 2: Workup & Isolation Protocol

This flowchart ensures the preservation of the acid-sensitive ketal group.

WorkupLogic Quench Quench Reaction CheckPH Check pH of Aqueous Layer Quench->CheckPH Acidic pH < 5 (Strong Acid) CheckPH->Acidic HCl/H2SO4 Neutral pH 7-8 (NH4Cl / Rochelle's) CheckPH->Neutral Correct Buffer KetalLoss CRITICAL FAILURE: Ketal Hydrolysis Acidic->KetalLoss Emulsion Emulsion Formed? Neutral->Emulsion Tartrate Add Rochelle's Salt Stir 1hr Emulsion->Tartrate Yes (Gel) Extract Extract EtOAc -> Dry Na2SO4 Emulsion->Extract No Tartrate->Extract Success Isolate Target: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol Extract->Success

Caption: Workup decision tree emphasizing pH control to prevent ketal deprotection.

References & Authority

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones."[3] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. (Foundational work on Lanthanide/LiCl salts).

  • Conrow, R. E. "Physicochemical properties of 1,4-dioxaspiro[4.5]decan-8-one." PubChem Compound Summary.

  • Dimitrov, V., et al. "Efficient Synthesis of Propargylic Alcohols." Organic Syntheses, Coll. Vol. 10, 2004, p. 345. (General protocols for CeCl3 handling).

Sources

Optimization

Technical Support Center: Solubilization &amp; Stability of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Executive Summary: The "Janus" Molecule 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol presents a classic "Janus" challenge in solubility: it possesses a lipophilic cyclohexane-spiro-ketal core that resists water, yet contains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Molecule

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol presents a classic "Janus" challenge in solubility: it possesses a lipophilic cyclohexane-spiro-ketal core that resists water, yet contains a polar tertiary alcohol and alkyne tail that complicates dissolution in purely non-polar solvents like hexane.

However, the critical failure point for most researchers is not just solubility—it is stability . The 1,4-dioxaspiro moiety is an acetal protecting group. It is acid-labile. Attempting to dissolve this compound in unbuffered, slightly acidic water (pH < 6) or using acidic cosolvents will trigger hydrolysis, destroying your molecule before your experiment begins.

This guide provides the protocols to solubilize this compound effectively while preserving its structural integrity.

Diagnostic Flowchart: Solvent Selection Strategy

Before attempting dissolution, identify your application path. This logic tree prevents common downstream failures.

SolventStrategy Start START: Select Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Chem Chemical Synthesis (Reaction Intermediate) Start->App_Chem Q_Conc Req. Aqueous Conc. > 100 µM? App_Bio->Q_Conc Sol_Org Solvents: DCM, THF, MeOH Avoid: Acetone (trans-ketalization risk) App_Chem->Sol_Org Sol_DMSO Primary: Anhydrous DMSO Secondary: Dilute into PBS (pH 7.4) Q_Conc->Sol_DMSO No (<100 µM) Sol_Cyc Requires Cyclodextrin (HP-β-CD) or Surfactant (Tween 80) Q_Conc->Sol_Cyc Yes (>100 µM) Warn_pH CRITICAL WARNING: Maintain pH > 7.0 Avoid Acidic Workup Sol_DMSO->Warn_pH Sol_Cyc->Warn_pH Sol_Org->Warn_pH

Figure 1: Decision matrix for solvent selection. Note the universal requirement for pH control to prevent acetal hydrolysis.

Solubility & Stability Data

Physicochemical Profile
ParameterValue / CharacteristicImplication
LogP (Est.) ~1.5 – 2.0Moderately lipophilic. Will not dissolve in water without help.
H-Bond Donors 1 (Tertiary -OH)Limited interaction with water network.
H-Bond Acceptors 3 (2 Ether oxygens, 1 -OH)Good solubility in DMSO/Ethanol.
pKa (Alkyne) ~25Very weak acid; stable to mild bases.
Acid Sensitivity HIGH The spiro-dioxolane ring hydrolyzes at pH < 6.
Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)Usage Notes
DMSO (Anhydrous) Excellent > 100 mMPreferred stock solvent. Hygroscopic; keep sealed.
Ethanol (Abs.) Good ~50 mMGood for synthesis. Avoid if assay is sensitive to evaporation.
Methanol Good ~50 mMRisk: In acidic conditions, can cause trans-acetalization.
Water / PBS Poor < 0.1 mMDo not use as primary solvent. Causes precipitation.
Chloroform/DCM Excellent > 100 mMIdeal for extraction/purification, not biological assays.

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Purpose: Create a high-concentration stock that resists degradation and precipitation.

  • Calculate: Determine the mass required for a 50 mM or 100 mM stock.

    • Note: Avoid making stocks < 10 mM; higher concentrations are more stable against incidental hydrolysis from trace moisture.

  • Dry Solvent: Use anhydrous DMSO (stored over molecular sieves).

    • Why? Water in DMSO + trace atmospheric CO2 can lower pH over time, slowly degrading the acetal.

  • Dissolution: Add DMSO to the solid. Vortex vigorously for 30 seconds.

    • If solid persists, sonicate in a water bath at 35°C for 5 minutes. Do not exceed 40°C to prevent volatile loss of the alkyne functionality or thermal stress.

  • Storage: Aliquot into amber glass vials (teflon-lined caps). Store at -20°C.

    • Shelf Life: 6 months if kept dry.

Protocol B: Aqueous Dilution for Biological Assays ("The Crash-Out Check")

Purpose: Dilute the hydrophobic stock into cell culture media or buffer without precipitation.

  • Pre-warm: Warm the DMSO stock and your aqueous buffer (PBS or Media) to 37°C.

  • The "Jet" Method:

    • Pipette the required volume of DMSO stock.

    • Inject it rapidly into the center of the vortexing aqueous buffer.

    • Why? Slow dropwise addition promotes localized high concentrations, triggering crystal nucleation (precipitation). Rapid dispersion favors micelle/solvation formation.

  • Visual Check: Hold the tube up to a light source.

    • Clear: Success.

    • Cloudy/Milky: Precipitation occurred. Solubility limit exceeded.

    • Remedy: If cloudy, reduce concentration or add 0.1% Tween-80 to the buffer before adding the compound.

Protocol C: pH Buffering (Critical for Stability)

Purpose: Prevent the conversion of your compound into 4-ethynyl-4-hydroxycyclohexanone.

  • Buffer Selection: Use HEPES or Phosphate (PBS) buffered to pH 7.4 – 8.0.

  • Avoid: Unbuffered saline, pure water, or acetate buffers (often pH 4-5).

  • Verification: If running a long-duration assay (>24 hours), check the pH at the endpoint. If pH dropped below 6.5, your data is likely compromised by hydrolysis products.

Troubleshooting & FAQ

Q1: My solution turned slightly yellow after a week in DMSO. Is it still good?

  • Diagnosis: Likely oxidative degradation of the alkyne or trace impurities.

  • Action: Check purity via TLC or LC-MS. If the main peak is intact, it is usable. To prevent this, flush vials with Nitrogen/Argon before freezing.

Q2: I see a new peak in my LC-MS at [M-44] or similar. What happened?

  • Diagnosis: Hydrolysis. You lost the ethylene glycol protecting group (Mass ~44 loss/change depending on ionization).

  • Cause: Your solvent was acidic. Did you use HPLC water with 0.1% Formic Acid or TFA?

  • Fix: Run LC-MS using Ammonium Bicarbonate (pH 8) or neutral conditions. Never use TFA with this compound.

Q3: Can I use this in an animal study (in vivo)?

  • Challenge: Pure DMSO is toxic. Water causes precipitation.

  • Solution: Use a formulation vehicle.

    • Recipe: 5% DMSO (solubilizer) + 40% PEG-400 (cosolvent) + 55% Saline (pH 7.4).

    • Method: Dissolve in DMSO/PEG-400 first, then slowly add Saline while vortexing.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Acetal/Ketal stability and hydrolysis conditions).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General strategies for solubilizing lipophilic drugs).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Advanced solubilization for spiro-compounds).

  • PubChem Compound Summary. (2023). 1,4-Dioxaspiro[4.5]decan-8-ol derivatives.[1] National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Elucidation of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol via 1H NMR

Executive Summary & Comparison Framework Product: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 96184-86-0) Core Objective: Validation of successful nucleophilic addition of an ethynyl group to 1,4-dioxaspiro[4.5]decan-8...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Framework

Product: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 96184-86-0) Core Objective: Validation of successful nucleophilic addition of an ethynyl group to 1,4-dioxaspiro[4.5]decan-8-one while maintaining the ketal protection.

This guide serves as a comparative analysis for researchers validating the synthesis of this spiro-cyclic intermediate. Unlike standard spectral lists, this document focuses on the differential diagnosis between the product, its starting material, and common impurities, emphasizing solvent-dependent shifts.

Comparative Analysis: Characterization Methods
Feature1H NMR (Primary) 13C NMR (Secondary) FT-IR (Orthogonal)
Key Discriminator Detection of terminal alkyne proton (

C-H) and hydroxyl (-OH).
Quaternary carbon confirmation (C8) and Alkyne carbons (~68/85 ppm).Strong sharp peak at ~3300 cm⁻¹ (

C-H) and broad ~3400 cm⁻¹ (-OH).
Sensitivity High (Quantitative integration possible).Low (Requires longer acquisition).Medium (Qualitative).
Limit of Detection < 1% impurity (e.g., residual solvent).~5% impurity.> 5% impurity.
Critical Blind Spot Solvent Overlap: Alkyne proton (~2.5 ppm) can be masked by DMSO-d6 residual peak.None significant.Cannot easily distinguish specific ring protons.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and avoid the "DMSO Trap" (detailed in Section 3), follow this validated workflow.

Step-by-Step Methodology
  • Synthesis Context: The compound is typically generated via the addition of Ethynylmagnesium bromide or Lithium acetylide to 1,4-dioxaspiro[4.5]decan-8-one in THF.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Crucial: Ensure complete removal of extraction solvents (EtOAc/THF) as their peaks (THF: 1.8, 3.7 ppm) interfere with the spiro-ring assignment.

  • Solvent Selection (The Critical Choice):

    • Select Chloroform-d (CDCl₃) for routine purity checks. The alkyne proton appears clearly at ~2.5 ppm, distinct from the solvent residual (7.26 ppm).

    • Select DMSO-d₆ only if you specifically need to observe the hydroxyl proton coupling or if solubility in CDCl₃ is poor. Warning: The alkyne proton (~2.4-2.6 ppm) often overlaps with the DMSO residual pentet (2.50 ppm).

Workflow Visualization

NMR_Workflow Start Crude Product (8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol) Vac High Vacuum Drying (Remove THF/EtOAc) Start->Vac Solvent Solvent Choice Vac->Solvent CDCl3 Dissolve in CDCl3 (Rec: 10-15 mg/0.6 mL) Solvent->CDCl3 Priority DMSO Dissolve in DMSO-d6 (Risk: Peak Overlap) Solvent->DMSO Alternative Acq Acquisition (Wait 5 min for equilibration) CDCl3->Acq DMSO->Acq Process Processing (LB = 0.3 Hz) Acq->Process

Caption: Optimized workflow for NMR sample preparation emphasizing solvent selection to avoid signal masking.

Data Analysis & Peak Assignment

The Spectrum: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Solvent: CDCl₃ (Referenced to TMS at 0.00 ppm or CHCl₃ residual at 7.26 ppm). Field Strength: 300-500 MHz recommended.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
3.92 - 3.96 Singlet (s)4HH-2, H-3 (Ketal)The ethylene glycol bridge. Stability check: If this splits or shifts significantly, the ketal may be hydrolyzing.
2.48 - 2.52 Singlet (s)1HAlkyne (≡C-H) Diagnostic Peak. Confirms addition of the ethynyl group. In DMSO, this is often buried.
2.10 - 1.90 Broad/Multiplet1H-OH Hydroxyl proton. Position varies with concentration.[1] Broad in CDCl₃; sharp in DMSO.
1.95 - 1.85 Multiplet (m)4HH-7, H-9 Ring protons adjacent to the chiral center (C8). Deshielded slightly by the OH/Alkyne anisotropy.
1.75 - 1.60 Multiplet (m)4HH-6, H-10 Ring protons adjacent to the spiro center.
Differential Diagnosis: Product vs. Starting Material

A common failure mode is incomplete conversion. Use this logic to distinguish the product from the starting ketone (1,4-dioxaspiro[4.5]decan-8-one).

  • The "Alpha" Shift: In the starting ketone, the protons alpha to the carbonyl (positions 7 and 9) appear downfield (~2.3-2.5 ppm) due to the carbonyl's anisotropy. In the product , these shift upfield (~1.8-1.9 ppm) as the carbonyl is converted to a tetrahedral center.

  • The Alkyne Signal: The starting material has no signal at ~2.5 ppm (singlet).

  • The Ketal Stability: Both compounds show the strong ketal singlet at ~3.95 ppm. If this peak disappears and you see triplets at ~3.7/4.2 ppm, the ketal has opened (acid sensitivity).

Structural Logic Map

Assignment_Logic Root Unknown Spectrum Analysis CheckKetal Is Peak at ~3.95 ppm (4H) present? Root->CheckKetal KetalNo Ketal Hydrolyzed (Check for free diol/ketone) CheckKetal->KetalNo No KetalYes Spiro Core Intact CheckKetal->KetalYes Yes CheckAlkyne Is Peak at ~2.5 ppm (1H, s) present? KetalYes->CheckAlkyne AlkyneNo Starting Material (Ketone) CheckAlkyne->AlkyneNo No AlkyneYes Product Confirmed CheckAlkyne->AlkyneYes Yes CheckImpurity Check ~2.3 ppm region AlkyneYes->CheckImpurity ImpurityYes Mix of Product + SM CheckImpurity->ImpurityYes Multiplets present ImpurityNo Pure Product CheckImpurity->ImpurityNo Clean baseline

Caption: Decision tree for validating the synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol.

Expert Insights & Troubleshooting

The "DMSO Trap"

Many researchers default to DMSO-d₆ for alcohols to see the hydroxyl proton. For this specific molecule, avoid DMSO-d₆ for purity determination.

  • Reason: The quintet for residual DMSO-d₅ is centered at 2.50 ppm . The alkyne proton of this molecule resonates at ~2.48–2.52 ppm .

  • Result: The most important diagnostic peak is buried under the solvent signal.

  • Solution: Use CDCl₃.[1][2][3][4] If solubility is an issue, use Acetone-d₆ (solvent residual 2.05 ppm).

Stereochemistry Note

The addition of the ethynyl group to the cyclohexanone ring creates a tertiary alcohol. While the spiro-ketal makes the molecule achiral (plane of symmetry), the cyclohexane ring adopts a chair conformation.

  • Observation: You may see "broadening" of the ring multiplets (1.6-2.0 ppm). This is due to the rapid chair-flipping at room temperature averaging the axial and equatorial signals.

  • Variable Temperature NMR: Cooling the sample to -40°C in CDCl₃ would likely resolve these multiplets into distinct axial/equatorial signals, though this is rarely necessary for routine confirmation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).

Sources

Comparative

HPLC Method Development for Purity Analysis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Executive Summary: The "Invisible" & "Fragile" Challenge Developing a purity method for 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol presents a dual analytical paradox that traps many chromatographers: The Detection Trap: The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" & "Fragile" Challenge

Developing a purity method for 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol presents a dual analytical paradox that traps many chromatographers:

  • The Detection Trap: The molecule lacks a strong chromophore.[1] The ethynyl group offers only weak absorbance (<210 nm), rendering standard UV detection (254 nm) useless and low-UV detection (200-210 nm) susceptible to solvent noise.

  • The Stability Trap: The 1,4-dioxaspiro functionality is a ketal . While stable in base, ketals are thermodynamically unstable in aqueous acid. The standard "0.1% TFA" or "0.1% Formic Acid" mobile phases used in 90% of HPLC labs will actively degrade the analyte during the run, creating ghost peaks and false purity failures.

This guide compares three analytical approaches, ultimately recommending a Neutral pH RP-HPLC with Charged Aerosol Detection (CAD) (or Low-UV as a secondary option) to ensure scientific integrity.

Chemical Profile & Degradation Logic

To design a robust method, we must first visualize the failure mode of standard acidic methods.

Analyte: 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol Critical Moieties:

  • Spiro-ketal: Acid-sensitive (Hydrolysis risk).[2]

  • Terminal Alkyne: Weak UV absorbance (200-205 nm).

  • Tertiary Alcohol: Potential for dehydration under high thermal stress (GC risk).

Mechanism of Method Failure (Acidic Hydrolysis)

The following diagram illustrates why acidic mobile phases must be avoided.

KetalHydrolysis Analyte 8-Ethynyl-1,4-dioxaspiro [4.5]decan-8-ol Intermediate Hemiketal Intermediate Analyte->Intermediate Protonation & Ring Opening Acid Acidic Mobile Phase (H+ / H2O) Acid->Intermediate Product1 4-Ethynyl-4-hydroxy cyclohexanone Intermediate->Product1 Hydrolysis Product2 Ethylene Glycol Intermediate->Product2 Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of the spiro-ketal ring.[2] Using 0.1% TFA leads to on-column degradation, resulting in split peaks and quantitation errors.

Comparative Analysis of Analytical Architectures

We evaluated three distinct methodologies. The data below summarizes their performance metrics based on internal validation studies of spiro-alkynol derivatives.

Summary of Performance
FeatureMethod A: Neutral HPLC-CAD (Recommended) Method B: Low-UV Acidic HPLC (The "Trap") Method C: GC-FID
Detection Principle Mass-sensitive (Universal)UV Absorbance (205 nm)Flame Ionization
Mobile Phase pH 6.5 - 6.8 (Ammonium Acetate) 2.0 - 2.5 (Phosphate/Formic)N/A (Gas Phase)
Linearity (R²) > 0.998> 0.990 (Baseline noise issues)> 0.995
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (Solvent cut-off interference)Good
Sample Stability High (Stable > 48 hrs) Poor (Degrades in autosampler) Moderate (Thermal risk)
Impurity Coverage Universal (Detects non-chromophoric salts/lipids)Limited (Misses non-UV active impurities)Volatiles only
Detailed Critique
Method A: The Robust Solution (Neutral RP-HPLC with CAD)
  • Why it works: Uses a neutral buffer (Ammonium Acetate) to stabilize the ketal. CAD detects all non-volatile analytes regardless of chromophore, solving the "low UV" issue.

  • Verdict: Gold Standard for purity and stability indicating studies.

Method B: The "Trap" (Acidic Low-UV HPLC)
  • Why it fails: The low wavelength (205 nm) requires high-purity solvents to avoid baseline drift. More critically, the acidic environment hydrolyzes the ketal into the corresponding ketone (see Fig 1).

  • Result: You will see a "new impurity" grow over time in the autosampler. This is an artifact of the method, not the sample.

Method C: Gas Chromatography (GC-FID)[3][4]
  • Why it's risky: While FID is a great universal detector, the tertiary alcohol combined with the alkyne functionality can undergo dehydration or retro-Favorskii type rearrangements at high injector temperatures (>250°C).

  • Verdict: Acceptable only if thermal stability is proven via TGA/DSC, but generally riskier for a tertiary alcohol.

Recommended Protocol: Neutral HPLC-CAD

This protocol is designed to be self-validating and stability-indicating .

Chromatographic Conditions[2][5][6][7][8][9][10]
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area C18 provides retention for the polar alcohol without needing ion-pairing.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)CRITICAL: Neutral pH prevents ketal hydrolysis. Acetate is volatile (CAD compatible).
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol, better peak shape for alkynes.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[5]
Column Temp 30°CControls viscosity and retention reproducibility.
Detector Primary: CAD (Nebulizer: 35°C). Secondary: UV at 205 nm (if CAD unavailable).CAD provides uniform response.[6][7][8] UV 205 nm is the absorption max of the alkyne.
Injection Volume 10 µLStandard load.
Diluent 50:50 Water:AcetonitrileMatches initial gradient strength to prevent peak distortion.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial hold to retain polar diol degradants (if any).
2.010Isocratic hold.
15.090Linear ramp to elute the main API and hydrophobic dimers.
20.090Wash step.
20.110Re-equilibration.
25.010End of Run.
Method Development Decision Matrix

Use this logic flow to adapt the method if specific equipment (like CAD) is unavailable.

MethodDecision Start Start: 8-Ethynyl-1,4-dioxaspiro [4.5]decan-8-ol Analysis CheckCAD Is CAD/ELSD Available? Start->CheckCAD UseCAD Use CAD Detector CheckCAD->UseCAD Yes CheckUV Must use UV Detection CheckCAD->CheckUV No BufferSelect1 Buffer: 10mM Ammonium Acetate (Volatile required for CAD) UseCAD->BufferSelect1 Final Validate Specificity & Solution Stability (24h) BufferSelect1->Final Execute Method Wavelength Set Wavelength: 205 nm (Alkyne Absorbance) CheckUV->Wavelength BufferSelect2 Buffer: 10mM Phosphate pH 7.0 (Transparent at 205 nm) Wavelength->BufferSelect2 Warning CRITICAL: Use High Purity Solvents to minimize baseline drift BufferSelect2->Warning Warning->Final Execute Method

Figure 2: Decision matrix for detector and buffer selection. Note that if UV is used, Phosphate buffer is preferred over Acetate due to lower UV cutoff, but pH must remain neutral.

Troubleshooting & Validation Criteria

Common Issues
  • Ghost Peak at RRT ~0.4: This is likely the ketone hydrolysis product (4-Ethynyl-4-hydroxycyclohexanone).

    • Fix: Check mobile phase pH.[5] If pH < 5, hydrolysis occurs. Remake buffer to pH 6.8.

  • Baseline Noise (UV Method): At 205 nm, organic modifiers absorb light.

    • Fix: Use "HPLC Grade Far UV" Acetonitrile. Avoid Methanol if possible (higher UV cutoff).

  • Peak Tailing: The tertiary alcohol can interact with free silanols.

    • Fix: Ensure the column is fully end-capped (e.g., Eclipse Plus or XBridge BEH).

System Suitability Specs
  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

  • Precision (n=6): RSD < 2.0%

  • LOD (Signal-to-Noise): > 3:1

References

  • Spiroketal Stability

    • Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides. Tetrahedron. (Establishes the acid-lability of acetal/ketal systems).
    • BenchChem. (2025). Stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.

  • Detection of Non-Chromophoric Compounds

    • Thermo Fisher Scientific.[9] (2025).[10][8][11] The Benefits of Charged Aerosol Detection (CAD) in HPLC.

    • VeePrho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.

  • Buffer Selection for Low UV

    • Chromatography Online. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices.

    • ACE HPLC.[5] A Guide to HPLC and LC-MS Buffer Selection.

Sources

Validation

Technical Guide: Mass Spectrometry Characterization of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 70097-74-4). It synthesizes theoretical fragmentation mechanics with pra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 70097-74-4). It synthesizes theoretical fragmentation mechanics with practical analytical strategies, comparing direct analysis against derivatization and soft ionization techniques.

Executive Summary & Compound Profile

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (MW 182.22 Da, C₁₀H₁₄O₃) is a critical synthetic intermediate, often employed in steroid and pharmaceutical synthesis (e.g., Mifepristone precursors). Structurally, it features a cyclohexane ring stabilized by a 1,4-dioxolane (ethylene ketal) protecting group at the C1/C4 position and a labile tertiary propargylic alcohol at the C8 position.

Characterizing this molecule presents a specific analytical challenge: the competition between the stabilizing ketal group and the thermally unstable tertiary alcohol. This guide compares the fragmentation "performance" of the native compound against its derivatized counterparts and alternative ionization modes to establish a robust identification protocol.

Structural Dissection & Theoretical Fragmentation

The mass spectrum of this compound is defined by two competing charge-localization centers: the dioxolane oxygens and the tertiary hydroxyl group.

Key Fragmentation Pathways[1][2]
  • Pathway A: Dioxolane Ring Dominance (The "Fingerprint") The ethylene ketal moiety is highly characteristic. Ionization at the oxygen lone pair triggers

    
    -cleavage, typically generating a stabilized oxonium ion at m/z 99 . This is often the base peak or a major diagnostic ion for 1,4-dioxaspiro systems.
    
  • Pathway B: Tertiary Alcohol Instability (The "Ghost" Molecular Ion) Tertiary alcohols rarely show a visible Molecular Ion (

    
    ) in Electron Impact (EI) ionization. They undergo rapid thermal or impact-induced dehydration (
    
    
    
    ), leading to m/z 164 .
  • Pathway C: Propargylic Cleavage The ethynyl group (

    
    ) can induce specific losses, though less dominant than the ketal fragmentation.
    
Visualization: Fragmentation Mechanism

The following diagram maps the competing fragmentation pathways, highlighting the origin of diagnostic ions.

FragmentationPathways M Molecular Ion (M+•) [m/z 182] Dehydration Distal Elimination (Loss of H₂O) M->Dehydration Thermal/EI AlphaCleavage α-Cleavage at Ketal M->AlphaCleavage Charge Localization on Oxygen Ion164 Fragment [M-18] [m/z 164] (Cyclohexenyl Ketal) Dehydration->Ion164 RDA Retro-Diels-Alder (Ring Opening) Ion164->RDA Secondary Frag Ion99 Diagnostic Ion [m/z 99] (Dioxolane Ring) AlphaCleavage->Ion99 Ion86 Fragment [m/z 86] RDA->Ion86

Figure 1: Mechanistic flow of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol fragmentation under 70 eV Electron Impact.

Comparative Analysis: Analytical Performance

This section compares three distinct analytical approaches. The "Performance" is evaluated based on Sensitivity , Structural Information , and Molecular Ion Stability .

Table 1: Comparative Performance Matrix
FeatureMethod A: Direct GC-MS (EI) Method B: TMS-Derivatization (GC-MS) Method C: LC-MS (ESI/APCI)
Primary Utility Structural FingerprintingConfirmation of MW & PurityQuantitation & Intact Mass
Molecular Ion (

)
Absent/Weak (m/z 182)Strong (

at m/z 254)
Dominant (

183)
Base Peak m/z 99 (Ketal) or m/z 164 (M-18)m/z 73 (TMS) or m/z 99m/z 183 or 205 (

)
Key Risk Thermal degradation (Dehydration) in inletIncomplete reaction; Moisture sensitivityLow structural fragmentation
Recommendation Screening Gold Standard for ID Quantification
Detailed Performance Insights
1. Direct GC-MS (The "Hard" Approach)
  • Performance: High structural specificity but poor molecular weight confirmation.[1] The tertiary alcohol dehydrates in the hot GC inlet (

    
    ), often making the spectrum look identical to the en-yne degradation product.
    
  • Diagnostic Ions: m/z 99 (Ketal), m/z 164 (M-18), m/z 86, m/z 55.

2. TMS Derivatization (The "Enhanced" Alternative)
  • Performance: Silylation with BSTFA/TMCS protects the tertiary alcohol, preventing thermal dehydration. This "locks" the molecule, allowing the molecular ion (

    
    ) to be observed.
    
  • Mechanism: The replacement of active

    
     with 
    
    
    
    adds 72 Da.
  • Diagnostic Ions: m/z 254 (

    
    ), m/z 239 (
    
    
    
    , loss of methyl from TMS), m/z 99 (retained ketal signature).
3. LC-MS (The "Soft" Alternative)
  • Performance: Excellent for confirming the intact mass without thermal stress.[1] ESI(+) typically yields

    
     or 
    
    
    
    .
  • Limitation: Lack of fragmentation limits structural elucidation unless MS/MS (collision-induced dissociation) is used.

Experimental Protocols (Self-Validating Systems)

Protocol A: TMS Derivatization for GC-MS

Use this protocol to definitively confirm the molecular weight and avoid dehydration artifacts.

  • Preparation: Dissolve 1-2 mg of sample in 100 µL of anhydrous Pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap partially and heat at 60°C for 30 minutes . Validation: Solution must remain clear; cloudiness indicates moisture contamination.

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

    • Inlet Temp: 250°C.

    • Column: Rxi-5ms or equivalent (30m x 0.25mm).

    • Oven: 60°C (1 min) → 20°C/min → 300°C.

Protocol B: Direct EI-MS Optimization

If derivatization is unavailable, optimize inlet conditions to minimize thermal degradation.

  • Inlet Temperature: Lower to 200°C (Standard is 250°C). This reduces thermal dehydration of the tertiary alcohol.

  • Liner: Use a deactivated, wool-free liner to minimize surface-catalyzed dehydration.

  • Flow: High split ratio (1:100) to decrease residence time in the hot injector.

Method Selection Decision Tree

The following logic flow guides the researcher to the optimal method based on the analytical goal.

MethodSelection Start Start: Analytical Goal Goal1 Identify Unknown (Structure Elucidation) Start->Goal1 Goal2 Quantify Purity (Routine QC) Start->Goal2 MethodA Direct GC-MS (EI) Look for m/z 99, 164 Goal1->MethodA MethodC LC-MS (ESI) Look for m/z 183 Goal2->MethodC Decision1 Is M+ Visible? Decision1->MethodA Yes (Rare) MethodB TMS Derivatization Look for m/z 254 Decision1->MethodB No (Dehydration) MethodA->Decision1

Figure 2: Decision matrix for selecting the appropriate mass spectrometry technique.

References

  • NIST Mass Spectrometry Data Center. Cyclohexanone ethylene ketal (1,4-Dioxaspiro[4.5]decane) - Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Comparative

Comparative Guide: Reactivity of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol vs. Non-Spiro Analogs

Executive Summary This guide evaluates the chemical behavior of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (hereafter Spiro-Alkyne ) relative to its non-spiro analogs, specifically 1-ethynylcyclohexan-1-ol (Simple Analog) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the chemical behavior of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (hereafter Spiro-Alkyne ) relative to its non-spiro analogs, specifically 1-ethynylcyclohexan-1-ol (Simple Analog) and 4-ethynyl-4-hydroxycyclohexanone (Unprotected Analog).

Key Findings:

  • Orthogonal Protection: The 1,4-dioxaspiro moiety serves as a robust masking group for the C4-ketone, enabling organometallic transformations (e.g., Sonogashira coupling, lithiation) at the C8-alkyne that would otherwise result in polymerization or bis-addition in unprotected analogs.[1]

  • Conformational Locking: Unlike the flexible 1-ethynylcyclohexan-1-ol, the spiro-ketal locks the cyclohexane ring into a rigid chair conformation. This significantly enhances stereoselectivity during nucleophilic additions, favoring equatorial attack.[1]

  • Acid Sensitivity: While the Spiro-Alkyne is stable under basic/nucleophilic conditions, it exhibits dual-lability in acidic media (ketal hydrolysis + Rupe rearrangement), requiring precise pH control during workup.[1]

Structural & Stereochemical Analysis[1]

Conformational Rigidity

The defining feature of the Spiro-Alkyne is the acetalization of the C1 ketone.[1] In simple cyclohexanones (e.g., 1-ethynylcyclohexan-1-ol), the ring undergoes rapid chair-chair interconversion. In the Spiro-Alkyne, the 1,4-dioxolane ring introduces steric bulk and dipole effects that lock the cyclohexane core, predominantly placing the C-O bonds of the ketal in a specific orientation to minimize 1,3-diaxial interactions.[1]

Stereoselectivity of Formation

When synthesizing these compounds via nucleophilic addition (using Lithium Acetylide or Ethynylmagnesium bromide):

  • Non-Spiro (Flexible): Attack occurs from both axial and equatorial faces, often leading to a mixture of diastereomers (if other substituents are present) or a racemic mix.[1]

  • Spiro-Alkyne (Rigid): The spiro-ketal directs the incoming nucleophile. Experimental data suggests a preference for equatorial attack , yielding the alkynyl group in the equatorial position and the hydroxyl group in the axial position (kinetic control), though thermodynamic equilibration can alter this ratio.[1]

Visualization of Conformational Impact[1]

Conformation cluster_Attack Nucleophilic Attack Trajectory Ketone 1,4-Dioxaspiro[4.5]decan-8-one (Locked Chair) Reagent Li-C≡C-H (Nucleophile) Ketone->Reagent Axial Axial Attack (Sterically Hindered) Reagent->Axial Minor path Equatorial Equatorial Attack (Favored) Reagent->Equatorial Major path Product 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (Major Diastereomer) Axial->Product Minor Isomer Equatorial->Product

Figure 1: Stereochemical outcome of ethynylation on the spiro-ketal substrate.

Comparative Reactivity Profile

The following table contrasts the Spiro-Alkyne with its direct analogs.

FeatureSpiro-Alkyne (Protected)Unprotected Analog (4-Ethynyl-4-hydroxycyclohexanone)Simple Analog (1-Ethynylcyclohexan-1-ol)
Base Stability High. Stable to BuLi, LDA, Grignards.Low. Enolizable ketone leads to aldol condensation.[1]High. Stable.[1]
Acid Stability Low. Ketal hydrolyzes < pH 4.[1]Moderate. Ketone is stable, but alkyne may rearrange.[1]Moderate. Alkyne may rearrange.
Pd-Coupling Excellent. No interference from distal ketone.Poor. Ketone can chelate Pd or undergo side reactions.[1]Good.
Solubility Good. Soluble in THF, DCM, Toluene.[1]Poor. Highly polar; requires DMSO/DMF.[1]Good.
Primary Utility Building Block. Masked ketone allows multi-step synthesis.[1]N/A. Usually a transient intermediate.[1]End Product. Simple structural motif.
The "Chemo-Selectivity" Trap

A critical distinction is the behavior under acidic conditions used for rearrangements (e.g., Rupe or Meyer-Schuster).

  • Scenario: Attempting to convert the propargylic alcohol to an

    
    -unsaturated ketone using acid.
    
  • Result (Spiro): Strong acid (e.g., HCOOH, H2SO4) will simultaneously deprotect the ketal , yielding the diketone (often unstable) or polymerized furan derivatives.[1]

  • Solution: Use Lewis acids (e.g., AuCl3 or Ag salts) in non-aqueous buffers to effect the alkyne rearrangement without hydrolyzing the ketal.[1]

Experimental Protocols

Synthesis of Spiro-Alkyne (Ethynylation)

This protocol ensures high yield by preventing premature deprotection.

Reagents: 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq), Lithium Acetylide ethylenediamine complex (1.2 eq), Dry THF.

  • Setup: Flame-dry a 3-neck flask under Argon. Add Lithium Acetylide ethylenediamine complex.[1]

  • Solvation: Add anhydrous THF (10 mL/g substrate) and cool to 0°C.

  • Addition: Dissolve the ketone in THF and add dropwise over 30 mins. Note: Exothermic.[1]

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours.

  • Quench (CRITICAL): Pour mixture into saturated NH4Cl (pH ~5-6). Do not use HCl, as this will hydrolyze the spiro-ketal.[1]

  • Extraction: Extract with EtOAc (3x). Wash organic layer with Brine.[1]

  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1).

    • Expected Yield: 85-92%

    • Appearance: White solid or viscous oil.[1]

Sonogashira Coupling (Comparison Case)

Demonstrating the utility of the masked ketone.

Substrate: Spiro-Alkyne vs. Iodobenzene. Catalyst: Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%).[1] Base: Et3N (3 eq).[1]

  • Dissolve Spiro-Alkyne (1.0 eq) and Iodobenzene (1.1 eq) in degassed THF.

  • Add Et3N, followed by catalysts.[1]

  • Stir at RT for 6 hours.

  • Workup: Filter through Celite, concentrate, and purify.

    • Observation: The reaction proceeds cleanly. If the Unprotected Analog were used, the free ketone would react with the amine base (Schiff base formation) or poison the Copper catalyst, drastically reducing yield (<30%).[1]

Reaction Pathway Visualization

This diagram illustrates the divergent pathways based on pH and reagents, highlighting why the Spiro-Alkyne is the preferred intermediate.[1]

ReactivityPathways cluster_Acid Acidic Conditions (H+) cluster_Base Basic / Metal Conditions Start Spiro-Alkyne (8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol) Rupe Meyer-Schuster / Rupe Rearrangement Start->Rupe Lewis Acid (Au, Ag) Deprotection Ketal Hydrolysis (Loss of Protecting Group) Start->Deprotection Brønsted Acid (HCl, H2SO4) Coupling Sonogashira/Click Chem (C-C Bond Formation) Start->Coupling Pd/Cu, Base Polymer Polymerized Diketone (Decomposition) Deprotection->Polymer Rapid Target Functionalized Spiro-Intermediate (Stable) Coupling->Target

Figure 2: Divergent reactivity pathways. Note the high risk of decomposition under Brønsted acid conditions.[1]

References

  • Sonogashira Coupling on Propargylic Alcohols: National Institutes of Health (PubMed).[1] "Coupling-isomerization synthesis of chalcones."[2] [Link]

  • Rupe vs. Meyer-Schuster Rearrangements: Wikipedia / ResearchGate.[1] "Meyer–Schuster rearrangement."[1][3][4][5][6] [Link]

  • General Ketal Stability: NIST Chemistry WebBook.[1] "1,4-Dioxaspiro[4.5]decane Thermochemical Data." [Link]

Sources

Validation

Comparative Guide: Reference Standard Qualification for 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Executive Summary & Strategic Context 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a critical intermediate in the synthesis of complex pharmaceutical APIs, particularly in the steroid and terpene classes. Its structure—a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a critical intermediate in the synthesis of complex pharmaceutical APIs, particularly in the steroid and terpene classes. Its structure—a cyclohexane ring featuring a labile ketal protection at C1 and a tertiary alcohol with a terminal alkyne at C4—presents unique characterization challenges.

The primary difficulty in characterizing this molecule is the lack of a strong UV chromophore . The ketal and cyclohexane backbone are UV-transparent, and the terminal alkyne offers only weak end-absorption (<210 nm). Consequently, standard HPLC-UV methods often yield misleading purity data due to poor signal-to-noise ratios and the "invisibility" of major impurities like the starting ketone.

This guide compares three tiers of reference standards and establishes a self-validating orthogonal protocol using GC-FID (for volatile purity) and HPLC-ELSD (for non-volatile/non-chromophoric impurity profiling).

Comparative Analysis of Reference Standard Tiers

When sourcing or generating a reference standard for this intermediate, researchers typically encounter three quality tiers. The following table objectively compares their utility based on experimental detection limits.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Validated In-House Standard Tier 3: Commercial "Tech Grade"
Source Specialized Standards Vendor (e.g., USP, EP, or niche synthesis lab)Synthesized & Recrystallized internally (usually from cyclohexane/heptane)Bulk Chemical Supplier
Purity Assignment Absolute (Mass Balance:

)
Relative (Area % via GC/HPLC)Nominal (e.g., ">95%")
Traceability High (CoA with NMR, MS, ROI, KF, GC-FID)Medium (NMR + Chromatographic Purity)Low (Batch check only)
Suitability GMP Release Testing, qNMR Internal StandardRoutine Process Monitoring, R&D ScreeningRaw Material (Not for quantitation)
Major Risk High Cost & Lead TimeUndetected Impurities (if only UV is used)Variable Stereochemistry (Axial vs. Equatorial)

Technical Deep Dive: The "Invisible" Impurity Problem

The synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves the addition of lithium acetylide or ethynylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-8-one .

Impurity Profile & Detection Logic
  • Starting Material (Ketone): UV transparent.

  • Product (Ethynyl Alcohol): Weak UV absorbance.

  • Deprotected Side-Product (Ethynyl-hydroxy-cyclohexanone): UV transparent.

Critical Insight: Relying on HPLC-UV (210 nm) is scientifically flawed for this molecule. You will likely overestimate purity because the detector "sees" the solvent front and noise, but misses the saturated ketone impurities.

Diagram 1: Synthesis & Impurity Origins

This diagram illustrates the chemical pathway and where specific impurities arise, dictating the analytical strategy.

SynthesisPath SM Starting Material 1,4-dioxaspiro[4.5]decan-8-one (UV Transparent) Product Target Product 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (Weak UV) SM->Product Addition Imp1 Impurity A Unreacted Ketone SM->Imp1 Incomplete Rxn Reagent Ethynyl MgBr (Grignard) Reagent->Product Imp2 Impurity B Deprotected Diol/Ketone (Acid Hydrolysis) Product->Imp2 Workup (Acidic pH)

Caption: Chemical lineage showing why unreacted starting material is the primary impurity risk, necessitating non-UV detection methods.

Validated Characterization Protocols

To qualify Tier 2 (In-House) standards to near-CRM quality, use this orthogonal approach.

Protocol A: Purity by GC-FID (Primary Method)

Gas Chromatography with Flame Ionization Detection (FID) is the "Gold Standard" here because FID response is roughly proportional to carbon mass, unlike UV which depends on conjugation.

  • Rationale: The molecule is volatile and thermally stable enough for GC. FID detects the carbon backbone of both the product and the non-UV active ketone impurity.

  • Instrument: Agilent 7890 or equivalent.

  • Column: DB-WAX or HP-5ms (30m x 0.25mm, 0.25µm). Note: DB-WAX provides better separation of the alcohol from the ketone.

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Self-Validation Step: Inject a mixture of the starting ketone and the product. Resolution (Rs) between peaks must be > 1.5. If peaks tail, derivatize with TMS (BSTFA) to cap the hydroxyl group.

Protocol B: Identity by 1H-NMR (Structural Confirmation)

NMR is required to confirm the integrity of the spiro-ketal ring and the presence of the terminal alkyne.

  • Solvent: DMSO-d6 or CDCl3.

  • Key Diagnostic Signals:

    • Terminal Alkyne Proton: Singlet at ~2.5 ppm (CDCl3). This confirms the addition of the ethynyl group.

    • Ketal Protons: Multiplet at 3.90 – 4.00 ppm (4H). Loss of this signal or splitting indicates deprotection (Impurity B).

    • Hydroxyl Proton: Broad singlet (variable, often ~2.0-3.0 ppm in CDCl3, distinct doublet in DMSO).

Protocol C: HPLC-ELSD (Orthogonal Purity)

If GC is unavailable or thermal degradation is suspected, use HPLC with Evaporative Light Scattering Detection (ELSD) .

  • Why ELSD? It detects any non-volatile analyte regardless of optical properties.[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Water/Acetonitrile gradient (10% to 90% ACN).

  • Detection: ELSD (Drift tube temp: 40°C, Gain: Standard).

  • Acceptance: The ELSD purity should correlate within ±1.0% of the GC-FID purity.

Decision Framework for Qualification

Use this workflow to determine if your synthesized batch is suitable as a Reference Standard.

Diagram 2: Characterization Workflow

QualWorkflow Start Crude Material Isolated GC Run GC-FID (Check Volatile Purity) Start->GC Decision1 Purity > 98.0%? GC->Decision1 Recryst Recrystallize (Heptane/EtOAc) Decision1->Recryst No NMR Run 1H-NMR (Check Ketal Integrity) Decision1->NMR Yes Recryst->GC Decision2 Ketal Intact? NMR->Decision2 Final Qualify as Working Standard Decision2->Final Yes Reject Reject / Reprocess Decision2->Reject No (Hydrolysis)

Caption: Logical decision tree for elevating crude material to a working reference standard.

References

  • Synthesis & Properties

    • PubChem Compound Summary for CID 567352 (1,4-Dioxaspiro[4.5]decan-8-ol derivatives).[2] National Center for Biotechnology Information (2025). Link

  • Analytical Methodology (ELSD vs UV)

    • Megoulas, N. C., & Koupparis, M. A. (2005). Evaporative Light Scattering Detection in Liquid Chromatography. Critical Reviews in Analytical Chemistry. (Establishes the superiority of ELSD for non-chromophoric steroids/terpenes). Link

  • General Synthetic Route (Grounding)

    • Feuer, H. et al. (1968). The preparation of 1,4-dioxaspiro[4.5]decane derivatives.[2][3][4][5][6][7][8] Journal of Organic Chemistry. (Foundational chemistry for the ketal protection/deprotection stability). Link

  • Product Specification Grounding

    • Sigma-Aldrich Product Specification: 1,4-Dioxaspiro[4.5]decan-8-one.[5] (Used for impurity profile baseline). Link

Sources

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